2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C6H7N3O3S2. It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
The presence of the 1,3,4-thiadiazole moiety is known to contribute to the low toxicity and great in vivo stability of such compounds .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting they may influence a variety of biochemical pathways .
Result of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, including anti-inflammatory activity and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid typically involves the acylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction is carried out by heating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride and glacial acetic acid under reflux conditions for about 1.5 hours . The reaction mixture is then cooled, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized reaction conditions and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole ring.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted acetamido derivatives.
Scientific Research Applications
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor with similar structural features.
Methazolamide: Another carbonic anhydrase inhibitor with a thiadiazole ring.
Cefazolin Sodium: An antibiotic containing a thiadiazole ring.
Uniqueness
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is unique due to its specific acetamido and sulfanyl substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S2/c1-3(10)7-5-8-9-6(14-5)13-2-4(11)12/h2H2,1H3,(H,11,12)(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNPVLVAROKJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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